2-Amino-5-(2-fluorophenyl)isonicotinic acid
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Overview
Description
2-Amino-5-(2-fluorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an amino group at the 2-position and a fluorophenyl group at the 5-position of the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-fluorophenyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the condensation of 4-fluoroaniline with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide)acetamide. This intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone, which is then oxidized under alkaline conditions using hydrogen peroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-(2-fluorophenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in bacterial cell walls, leading to the disruption of cell wall integrity and bacterial death . The exact molecular targets and pathways for this compound may vary depending on its specific application and derivative form.
Comparison with Similar Compounds
2-Amino-5-(2-fluorophenyl)isonicotinic acid can be compared with other similar compounds, such as:
2-Amino-5-(4-fluorophenyl)isonicotinic acid: Similar structure but with the fluorophenyl group at a different position.
Isonicotinic acid: The parent compound without the amino and fluorophenyl substitutions.
Nicotinic acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.
These compounds share some chemical properties but differ in their specific reactivity and applications. The presence of the fluorophenyl group in this compound imparts unique electronic and steric effects, making it distinct from its analogs .
Properties
CAS No. |
1214342-37-6 |
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Molecular Formula |
C12H9FN2O2 |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c13-10-4-2-1-3-7(10)9-6-15-11(14)5-8(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
InChI Key |
WRLXFYMTMVYHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2C(=O)O)N)F |
Origin of Product |
United States |
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